3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-methoxyphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-methoxyphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in inflammation and cancer cell proliferation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used in organic synthesis and pharmaceuticals.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and quantum chemical properties.
Uniqueness
3-(2-methoxyphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which contribute to its diverse biological activities. Its combination of a pyrazole ring with a Schiff base moiety makes it a versatile compound for various applications in medicinal chemistry.
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)15-11-16(21-20-15)18(23)22-19-12-13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
WFHWOLLSZRTRFF-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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